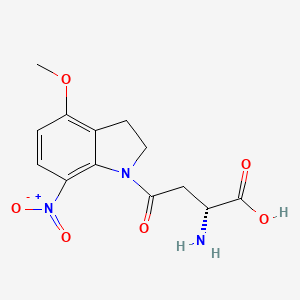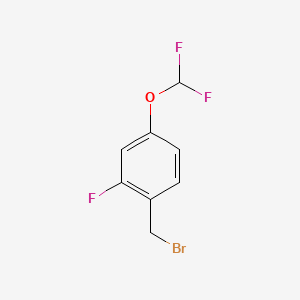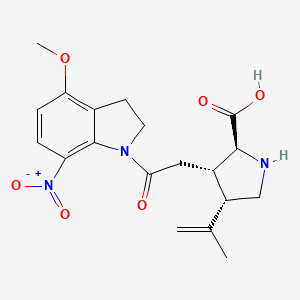
N-Mesyldronedarone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Mesyldronedarone is a synthetic compound belonging to the class of amiodarone analogs. It is a potent antiarrhythmic agent developed as a potential treatment for atrial fibrillation. The compound is known for its improved safety and tolerability compared to amiodarone, which is associated with adverse effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Mesyldronedarone involves multiple steps, starting with the preparation of the benzofuran core. The key steps include:
Formation of the Benzofuran Core: This involves the reaction of 2-butyl-3-benzofuran with appropriate reagents to introduce the necessary functional groups.
Introduction of the Dibutylamino Group: This step involves the reaction of the intermediate with dibutylamine under controlled conditions.
Methylation: The final step involves the methylation of the sulfonamide group using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: N-Mesyldronedarone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-Mesyldronedarone has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular signaling pathways and ion channels.
Medicine: Investigated for its potential in treating atrial fibrillation and other cardiac arrhythmias.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
Wirkmechanismus
N-Mesyldronedarone exerts its effects by blocking multiple ion channels, including sodium, potassium, and calcium channels. It also inhibits β-adrenergic receptors. This multi-channel blocking action helps in restoring normal sinus rhythm in patients with atrial fibrillation. The compound’s structure, which lacks iodine moieties, reduces the risk of thyroid and pulmonary toxicities associated with amiodarone .
Vergleich Mit ähnlichen Verbindungen
Amiodarone: A widely used antiarrhythmic agent with a similar mechanism of action but associated with higher toxicity.
Dronedarone: Another amiodarone analog with a similar structure but different pharmacokinetic properties.
Uniqueness of N-Mesyldronedarone: this compound is unique due to its improved safety profile and reduced risk of adverse effects compared to amiodarone. Its structure, which includes a methyl sulfonyl group, enhances its lipophilicity and reduces tissue accumulation, leading to fewer organ toxicities.
Eigenschaften
CAS-Nummer |
141626-57-5 |
|---|---|
Molekularformel |
C32H46N2O7S2 |
Molekulargewicht |
634.9 g/mol |
IUPAC-Name |
N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C32H46N2O7S2/c1-6-9-13-30-31(28-24-26(16-19-29(28)41-30)34(42(4,36)37)43(5,38)39)32(35)25-14-17-27(18-15-25)40-23-12-22-33(20-10-7-2)21-11-8-3/h14-19,24H,6-13,20-23H2,1-5H3 |
InChI-Schlüssel |
IKGSSECULYFYER-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)N(S(=O)(=O)C)S(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC |
Kanonische SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)N(S(=O)(=O)C)S(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC |
Synonyme |
N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]-N-(methylsulfonyl)-methanesulfonamide_x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



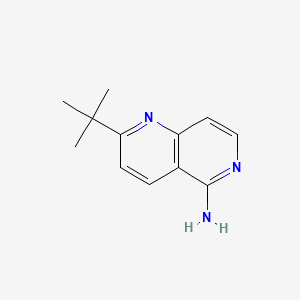
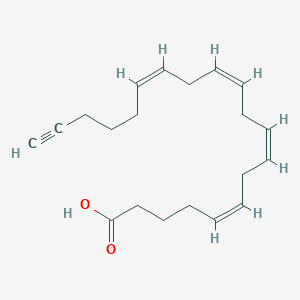

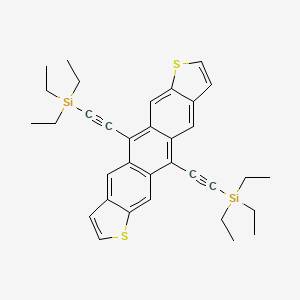
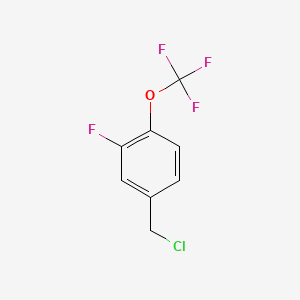
![4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-octyldodecyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B565835.png)
